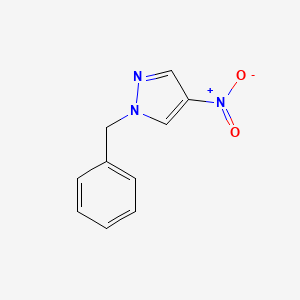1-Benzyl-4-nitro-1H-pyrazole
CAS No.: 88095-61-8
Cat. No.: VC2325838
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88095-61-8 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | 1-benzyl-4-nitropyrazole |
| Standard InChI | InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
| Standard InChI Key | IYZHZCMFLIKMSN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Physical Properties
1-Benzyl-4-nitro-1H-pyrazole is characterized by a pyrazole ring substituted with a benzyl group at the 1-position and a nitro group at the 4-position. This structural arrangement confers unique chemical reactivity and biological properties to the molecule, making it valuable in various chemical transformations and applications.
Basic Chemical Information
| Parameter | Value |
|---|---|
| Chemical Name | 1-Benzyl-4-nitro-1H-pyrazole |
| CAS Registry Number | 88095-61-8 |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.2 g/mol |
| Appearance | Solid |
| Synonyms | 1-Benzyl-4-nitropyrazole; 4-nitro-1-(phenylmethyl)pyrazole |
Table 1: Chemical identity of 1-Benzyl-4-nitro-1H-pyrazole
Physical Properties
The compound exhibits specific physical characteristics that determine its handling, storage, and application parameters in laboratory and industrial settings.
| Property | Value |
|---|---|
| Melting Point | 56-58°C |
| Boiling Point | 379.9±25.0°C (Predicted) |
| Density | 1.29±0.1 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents |
| Storage Temperature | 2-8°C |
| pKa | -2.31±0.10 (Predicted) |
Table 2: Physical properties of 1-Benzyl-4-nitro-1H-pyrazole
Synthesis Methods
The synthesis of 1-Benzyl-4-nitro-1H-pyrazole can be accomplished through several methods, with the choice of method often depending on desired scale, available precursors, and required purity.
Laboratory Synthesis
Laboratory synthesis typically involves the nitration of a precursor pyrazole compound. This process requires careful control of reaction conditions to achieve high yield and purity. The most common approach starts with a benzylated pyrazole that undergoes nitration at the 4-position using strong nitrating agents such as a mixture of sulfuric and nitric acids.
Purification Techniques
After synthesis, purification methods include:
-
Recrystallization from appropriate solvents
-
Column chromatography
-
Preparative HPLC for high-purity samples
The purification strategy depends on the intended application, with pharmaceutical intermediates requiring higher purity levels compared to research-grade materials.
Chemical Reactions and Applications
1-Benzyl-4-nitro-1H-pyrazole participates in various chemical transformations, making it valuable as a synthetic intermediate.
Esterification Reactions
The compound can serve as a precursor for the synthesis of carboxylic acid derivatives and esters. For example, methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is synthesized through appropriate esterification methods.
Other Significant Transformations
The compound can undergo various other reactions:
-
Nucleophilic substitution reactions
-
Further functionalization of the pyrazole ring
-
Coupling reactions for the synthesis of more complex structures
These transformations make 1-Benzyl-4-nitro-1H-pyrazole a valuable building block in organic synthesis.
Pharmaceutical Applications
1-Benzyl-4-nitro-1H-pyrazole has significant applications in pharmaceutical research and development.
Role in Drug Discovery
The compound serves as a valuable intermediate in medicinal chemistry for the synthesis of biologically active molecules. Its structural features make it suitable for developing compounds with specific pharmacological activities.
KAT II Inhibitors
Research has indicated the use of 1-Benzyl-4-nitro-1H-pyrazole in the synthesis of kynurenine aminotransferase II (KAT II) inhibitors, which have potential applications in neurological disorders .
PDE5 Inhibitors
The compound has been utilized in the synthesis of pyrazolopyrimidinone cGMP PDE5 inhibitors, which are relevant for treating conditions such as erectile dysfunction and pulmonary hypertension .
| Supplier | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | L119733 | 10 mg | $29.80 |
| Biosynth Carbosynth | FB130298 | 250 mg | $85.00 |
| Biosynth Carbosynth | FB130298 | 500 mg | $150.00 |
| SynQuest Laboratories | 4H54-1-7U | 1 g | $192.00 |
Table 3: Commercial availability and pricing of 1-Benzyl-4-nitro-1H-pyrazole
| Element | Classification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 4: Safety classification of 1-Benzyl-4-nitro-1H-pyrazole
Stock Solution Preparation
For laboratory applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of different concentrations:
| Desired Concentration | Amount Required for Stock Solution Preparation |
|---|---|
| 1 mg | |
| 1 mM | 4.9213 mL |
| 5 mM | 0.9843 mL |
| 10 mM | 0.4921 mL |
Table 5: Stock solution preparation guide for 1-Benzyl-4-nitro-1H-pyrazole
Related Compounds and Derivatives
Several derivatives of 1-Benzyl-4-nitro-1H-pyrazole have been synthesized and studied for various applications:
Key Derivatives
| Compound | CAS Number | Description | Application |
|---|---|---|---|
| 1-Benzyl-1H-pyrazol-4-amine | 28466-62-8 | Reduction product | Pharmaceutical intermediate |
| 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | 1211505-52-0 | Carboxylic acid derivative | Building block for complex molecules |
| Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate | 407623-75-0 | Methyl ester derivative | Anticancer research |
Table 6: Key derivatives of 1-Benzyl-4-nitro-1H-pyrazole
These derivatives expand the utility of the parent compound in various chemical and biological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume